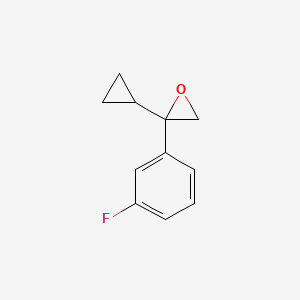

2-Cyclopropyl-2-(3-fluorophenyl)oxirane

Description

2-Cyclopropyl-2-(3-fluorophenyl)oxirane is a strained epoxide characterized by a three-membered oxirane ring substituted with a cyclopropyl group and a 3-fluorophenyl moiety. The steric and electronic effects of these substituents influence its reactivity and stability. Like other small-ring cyclic ethers, the oxirane ring’s inherent strain (due to bond angles deviating from the ideal tetrahedral geometry) makes it prone to ring-opening reactions under mild conditions, a property exploited in synthetic and industrial applications .

Its structural uniqueness lies in the combination of a fluorinated aromatic group and a cyclopropane ring, which may confer distinct solubility, bioavailability, or reactivity compared to simpler epoxides.

Properties

IUPAC Name |

2-cyclopropyl-2-(3-fluorophenyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-3-1-2-9(6-10)11(7-13-11)8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADGNCYVBVLYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CO2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-(3-fluorophenyl)oxirane typically involves the reaction of cyclopropylmethyl halides with 3-fluorophenyl magnesium bromide (Grignard reagent) followed by epoxidation. The reaction conditions require anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound can be produced through a more efficient and cost-effective process involving catalytic epoxidation of the corresponding olefin precursor. This method allows for large-scale production with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-(3-fluorophenyl)oxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by nucleophiles, leading to the formation of diols.

Reduction: Reduction of the epoxide ring can yield cyclopropanols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and organic peroxides, often in the presence of a catalyst.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like water, alcohols, or amines are used, often with acidic or basic conditions to facilitate the reaction.

Major Products Formed:

Diols: Resulting from the nucleophilic opening of the epoxide ring.

Cyclopropanols: Formed through the reduction of the epoxide ring.

Functionalized Derivatives: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound plays a crucial role in drug design and development, particularly due to the presence of the fluorine atom, which enhances metabolic stability and bioavailability.

Key Applications:

- Pharmaceutical Intermediates: The oxirane structure allows for the synthesis of diverse pharmaceutical compounds, including potential inhibitors for diseases such as HIV and cancer.

- Antiviral Activity: Research indicates that derivatives of 2-cyclopropyl-2-(3-fluorophenyl)oxirane exhibit potent antiviral activity against HIV-1 protease. For instance, a study demonstrated that specific derivatives showed IC50 values significantly lower than existing treatments, indicating their potential as effective antiviral agents .

Case Study: Antiviral Inhibitors

A recent study synthesized several derivatives based on this compound, leading to the discovery of inhibitors with enhanced potency against multidrug-resistant HIV strains. The incorporation of cyclopropyl groups was found to improve binding affinity and efficacy .

Agrochemical Discovery

In agrochemistry, this compound is utilized to develop new pesticides and herbicides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals.

Key Applications:

- Stability and Efficacy: The compound's ability to form stable trifluoromethyl-substituted products makes it valuable in creating effective agrochemical agents that can withstand environmental degradation.

- Research Findings: Studies have shown that compounds derived from this oxirane exhibit significant herbicidal properties, making them candidates for further development in agricultural applications .

Materials Science

The unique properties of this compound contribute to advancements in materials science.

Key Applications:

- Polymer Synthesis: The compound can be used as a building block for synthesizing polymers with enhanced thermal stability and chemical resistance.

- Functional Materials: Research has indicated that materials derived from this compound can exhibit improved mechanical properties and resistance to degradation under various conditions .

Table 1: Summary of Biological Activities

| Compound Derivative | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| Derivative A | HIV-1 Protease | 0.017 | |

| Derivative B | Staphylococcus aureus | MIC 80 = 16 μg/mL | |

| Derivative C | Candida albicans | MIC 80 = 32 μg/mL |

Table 2: Synthetic Routes

| Methodology | Description | Yield (%) |

|---|---|---|

| Reaction with Acids | Acylation followed by hydrolysis | 91.5 |

| Nucleophilic Attack | Ring-opening reactions with nucleophiles | Varies |

| Polymerization | Use in polymer synthesis for functional materials | High |

Mechanism of Action

The mechanism by which 2-Cyclopropyl-2-(3-fluorophenyl)oxirane exerts its effects involves its interaction with molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This reactivity can disrupt cellular processes and pathways, resulting in biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs of 2-cyclopropyl-2-(3-fluorophenyl)oxirane, highlighting substituent variations and their implications:

Q & A

Basic: What are the standard synthetic routes for 2-Cyclopropyl-2-(3-fluorophenyl)oxirane, and what experimental parameters are critical for optimizing yield?

Answer:

The synthesis typically involves epoxidation of a cyclopropane-substituted alkene precursor or nucleophilic substitution on pre-functionalized oxirane scaffolds. For example:

- Epoxidation route : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to oxidize the cyclopropyl-fluorophenyl alkene intermediate. Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 9:1) .

- Stereochemical control : Adjust reaction temperature and solvent polarity to minimize racemization. For fluorinated analogs, anhydrous conditions are critical to avoid hydrolysis .

- Yield optimization : Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and confirm purity by GC-MS (>95%) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of this compound?

Answer:

- NMR : Use -NMR to confirm fluorophenyl substitution (δ = -110 to -115 ppm for meta-fluorine) and -NMR to resolve cyclopropyl protons (δ = 0.8–1.2 ppm, multiplet splitting). COSY or NOESY can clarify spatial arrangements .

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 295 K) provides absolute configuration. For similar oxirane derivatives, dihedral angles between cyclopropane and aromatic rings range from 47.6° to 63.9°, influencing reactivity .

Advanced: How can researchers resolve contradictions in reported spectral data for fluorinated oxiranes, such as unexpected coupling patterns in NMR?

Answer:

- Comparative analysis : Cross-reference with structurally validated analogs (e.g., (S)-2-((R)-fluoro(phenyl)methyl)oxirane) to identify artifacts from solvent interactions or impurities .

- Dynamic effects : Assess temperature-dependent NMR to detect conformational exchange (e.g., cyclopropane ring puckering). For example, coalescence temperatures >300 K may indicate rapid interconversion .

- DFT calculations : Simulate NMR chemical shifts using Gaussian09 (B3LYP/6-311++G(d,p)) to validate experimental vs. theoretical coupling constants .

Advanced: What are the mechanistic implications of the cyclopropyl and fluorophenyl substituents on the oxirane ring’s reactivity in nucleophilic ring-opening reactions?

Answer:

- Electronic effects : The electron-withdrawing fluorophenyl group increases oxirane electrophilicity, favoring nucleophilic attack at the less hindered carbon. Cyclopropane strain (~27 kcal/mol) further destabilizes the transition state, accelerating reaction rates .

- Steric effects : Use molecular modeling (e.g., Avogadro) to predict regioselectivity. For example, bulky nucleophiles (e.g., tert-butoxide) preferentially attack the cyclopropyl-adjacent carbon due to reduced steric hindrance .

- Kinetic studies : Monitor reactions via in situ IR (C-O stretch at 850–900 cm⁻¹) to quantify activation energies under varying solvent polarities .

Advanced: How can researchers address gaps in toxicity and ecotoxicity data for fluorinated oxiranes during risk assessment?

Answer:

- Read-across approach : Use data from structurally related compounds (e.g., 3-Chlorophenanthrene) to estimate acute toxicity (LD50) and bioaccumulation potential. Note that fluorinated analogs may exhibit higher persistence due to C-F bond stability .

- In silico tools : Apply QSAR models (e.g., EPI Suite) to predict logP (hydrophobicity) and EC50 for aquatic organisms. Cross-validate with experimental microtox assays using Vibrio fischeri .

Basic: What computational strategies are recommended for predicting the conformational stability of this compound?

Answer:

- Molecular mechanics : Use MMFF94 force fields in Chem3D to optimize geometry and calculate strain energy (~15–20 kcal/mol for cyclopropane-oxirane systems) .

- Quantum mechanics : Perform DFT (B3LYP/def2-TZVP) to map potential energy surfaces for ring puckering and substituent rotation. Compare with crystallographic bond lengths (e.g., C-O = 1.43 Å) .

Advanced: What experimental designs are suitable for studying the stereoelectronic effects of fluorine substitution on oxirane ring strain?

Answer:

- Kinetic isotope effects (KIE) : Compare in deuterated solvents to probe transition-state electronic environments. Fluorine’s electronegativity may amplify KIEs in ring-opening reactions .

- X-ray charge density analysis : Quantify electron distribution at the oxirane oxygen using high-resolution crystallography (e.g., multipole refinement). Fluorophenyl groups reduce electron density by 10–15% vs. non-fluorinated analogs .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.